N-{3-Amino-1-[4-(1H-pyrazol-4-yl)phenyl]propyl}-4-benzoylbenzamide

RORγ inverse agonism Th17-mediated autoimmunity Gal4 luciferase reporter assay

N-{3-Amino-1-[4-(1H-pyrazol-4-yl)phenyl]propyl}-4-benzoylbenzamide (CAS 917924-85-7) is a synthetic pyrazole-benzamide small molecule disclosed as a potent inverse agonist of the nuclear receptor RORγ. The compound belongs to a proprietary series in which a substituted aminopyrazole head group is coupled to a 4-benzoylbenzamide tail; this scaffold was optimized from a biaryl lead to improve physical properties while maintaining target engagement.

Molecular Formula C26H24N4O2
Molecular Weight 424.5 g/mol
CAS No. 917924-85-7
Cat. No. B12882702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{3-Amino-1-[4-(1H-pyrazol-4-yl)phenyl]propyl}-4-benzoylbenzamide
CAS917924-85-7
Molecular FormulaC26H24N4O2
Molecular Weight424.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC(CCN)C3=CC=C(C=C3)C4=CNN=C4
InChIInChI=1S/C26H24N4O2/c27-15-14-24(19-8-6-18(7-9-19)23-16-28-29-17-23)30-26(32)22-12-10-21(11-13-22)25(31)20-4-2-1-3-5-20/h1-13,16-17,24H,14-15,27H2,(H,28,29)(H,30,32)
InChIKeyNGZLNTKTYKABNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-{3-Amino-1-[4-(1H-pyrazol-4-yl)phenyl]propyl}-4-benzoylbenzamide (CAS 917924-85-7): Procurement-Relevant Identity and RORγ Inverse Agonist Profile


N-{3-Amino-1-[4-(1H-pyrazol-4-yl)phenyl]propyl}-4-benzoylbenzamide (CAS 917924-85-7) is a synthetic pyrazole-benzamide small molecule disclosed as a potent inverse agonist of the nuclear receptor RORγ [1]. The compound belongs to a proprietary series in which a substituted aminopyrazole head group is coupled to a 4-benzoylbenzamide tail; this scaffold was optimized from a biaryl lead to improve physical properties while maintaining target engagement [2]. Its molecular formula is C₂₆H₂₄N₄O₂ and the monoisotopic mass is 424.5 g/mol . The compound is supplied primarily for non-clinical laboratory research and is catalogued by multiple specialist chemical vendors under the same CAS registry number.

Why Close Pyrazole-Benzamide Analogs Cannot Replace N-{3-Amino-1-[4-(1H-pyrazol-4-yl)phenyl]propyl}-4-benzoylbenzamide in RORγ-Targeted Studies


The pyrazole-benzamide chemotype is densely populated, yet small structural modifications within this class produce steep SAR gradients. The para-benzoyl substitution on the benzamide ring present in CAS 917924-85-7 is a critical determinant of RORγ inverse agonism; replacement with a chloro (CAS 917924-78-8), phenylsulfonyl (CAS 917924-81-3), or unsubstituted benzamide abolishes or radically shifts potency and selectivity [1]. Even within the same patent family, compounds differing by a single substituent display divergent cellular EC₅₀ values and pharmacokinetic profiles [2]. Generic substitution therefore risks selecting an analog with uncharacterized—or absent—RORγ activity, introducing confounding variables into target-dependent assays and invalidating comparative conclusions.

Quantitative Differential Evidence for N-{3-Amino-1-[4-(1H-pyrazol-4-yl)phenyl]propyl}-4-benzoylbenzamide: Head-to-Head and Cross-Study Comparisons


RORγ Cellular Inverse Agonist Potency: Cross-Species Comparison vs. Class Baseline

CAS 917924-85-7 demonstrates potent, concentration-dependent inhibition of both mouse and human RORγ in a cellular Gal4 luciferase reporter assay [1]. The mouse receptor EC₅₀ (35 nM) is 4‑fold more potent than the human receptor EC₅₀ (140 nM), indicating species-dependent activity that is not universal across the pyrazole-benzamide series [2]. While direct comparator data for the closest positional isomer (CAS 917924-78-8, 4‑chloro analog) are not publicly available, the patent literature establishes that the 4‑benzoyl substitution provides a unique activity profile relative to chloro, methyl, and sulfonyl congeners [3].

RORγ inverse agonism Th17-mediated autoimmunity Gal4 luciferase reporter assay

Structural Confirmation via X‑Ray Crystallography: The Series Cocrystal Template

Although a cocrystal structure of CAS 917924-85-7 itself has not been deposited, the closely related analog 4j (a pyrazole-containing benzamide from the same medicinal chemistry campaign) was co‑crystallized with the RORγ ligand-binding domain and the structure solved at 2.27 Å resolution (PDB 4ZOM) [1]. The X‑ray data confirm that the 4‑benzoylbenzamide moiety occupies the ligand-binding pocket in a well‑defined orientation, forming key hydrophobic contacts that are directly transferable to CAS 917924-85-7 based on SAR homology [2]. Compounds bearing alternative acyl groups (e.g., 4‑chlorobenzamide or 4‑phenylsulfonylbenzamide) are predicted to alter pocket occupancy and hydrogen‑bond networks, as evidenced by the steep SAR reported in the paper [2].

Crystal structure RORγ LBD inverse agonist binding mode

Patent-Backed Chemical Matter: IP Protection and Supplier Traceability

CAS 917924-85-7 falls within the generic Markush structure of SG-11201607045-S-A (Teijin Pharma Limited), which claims pyrazole amide derivatives as RORγ modulators [1]. The patent explicitly exemplifies compounds containing the 4‑(1H‑pyrazol‑4‑yl)phenyl‑aminopropyl linker coupled to various benzamide termini, establishing a clear intellectual-property chain for the 4‑benzoyl analog [1]. In contrast, the 4‑chloro analog (CAS 917924-78-8) and 4‑phenylsulfonyl analog (CAS 917924-81-3), while also encompassed by the same patent, are less frequently referenced in downstream medicinal chemistry publications, suggesting they were deprioritized during lead optimization [2]. For procurement officers, this difference in publication footprint translates into greater supplier diversity and documentation availability for the 4‑benzoyl compound.

Patent provenance chemical sourcing RORγ modulator IP

Optimal Research Application Scenarios for N-{3-Amino-1-[4-(1H-pyrazol-4-yl)phenyl]propyl}-4-benzoylbenzamide (CAS 917924-85-7)


Cellular Pharmacology Studies of RORγ‑Dependent Th17 Differentiation

The well‑defined human (140 nM) and mouse (35 nM) EC₅₀ values allow researchers to use CAS 917924-85-7 as a pharmacological tool to interrogate RORγ‑driven IL‑17A expression in primary T‑helper cells. Dose‑response experiments can be calibrated against the established potency benchmarks, and the species selectivity window (4‑fold) serves as an internal control for target engagement specificity [1]. Substituting an untested analog risks misinterpreting negative results as target‑independent when they may reflect insufficient potency.

Structure‑Based Drug Design Using the 4‑Benzoylbenzamide Chemotype

Medicinal chemistry teams pursuing RORγ inverse agonists can use the 4‑benzoyl substitution as a validated anchor point for structure‑based optimization. The cocrystal structure of the series analog 4j (PDB 4ZOM) provides a direct template for docking and free‑energy perturbation studies [2]. The 4‑chloro and 4‑phenylsulfonyl analogs lack equivalent structural data, making CAS 917924-85-7 the most information‑rich entry point for rational design within this patent space.

Comparative Tool Compound for In‑Vitro Selectivity Profiling

Because CAS 917924-85-7 defines the activity baseline for the 4‑benzoyl sub‑series, it can serve as a reference compound when profiling newly synthesized analogs. Head‑to‑head Gal4‑luciferase assays can quantify the impact of terminal‑group modifications (e.g., replacing benzoyl with heteroaryl carbonyls) on RORγ inverse agonism [1]. This enables precise SAR quantification that would be impossible if the reference compound itself had uncharacterized activity.

Procurement Specification for Multi‑Site Reproducibility Studies

For contract research organizations or academic consortia requiring a single, well‑characterized RORγ inverse agonist that can be sourced from multiple independent vendors under the same CAS number, CAS 917924-85-7 offers superior procurement security relative to less widely distributed analogs . The existence of curated bioactivity data in BindingDB and the patent provenance in SG-11201607045S‑A provide a documentation trail that supports regulatory and publication compliance.

Quote Request

Request a Quote for N-{3-Amino-1-[4-(1H-pyrazol-4-yl)phenyl]propyl}-4-benzoylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.